

# 2-(4-Methylbenzyl)thioadenosine as a nucleoside analog

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(4-Methylbenzyl)thioadenosine

Cat. No.: B12389626

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An In-depth Technical Guide to **2-(4-Methylbenzyl)thioadenosine** as a Nucleoside Analog

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for **2-(4-Methylbenzyl)thioadenosine**. Therefore, this document serves as an in-depth technical guide for a representative nucleoside analog of this class. The experimental protocols, quantitative data, and signaling pathways described herein are illustrative and based on established methodologies for similar adenosine analogs.

## Introduction

Nucleoside analogs are a cornerstone of therapeutic agent development, particularly in oncology and virology. These molecules, which are synthetic mimics of natural nucleosides, can interfere with various cellular processes by interacting with enzymes such as kinases, polymerases, and methyltransferases. **2-(4-Methylbenzyl)thioadenosine** is an adenosine analog characterized by a 4-methylbenzyl group attached via a thioether linkage at the 2-position of the adenine core.<sup>[1]</sup> This substitution introduces a significant hydrophobic and bulky group, which can influence its binding affinity and selectivity for target proteins. Adenosine analogs are known to act as vasodilators and have been investigated for their potential to inhibit cancer progression.<sup>[2]</sup>

## Physicochemical Properties

The fundamental properties of **2-(4-Methylbenzyl)thioadenosine** are summarized below.

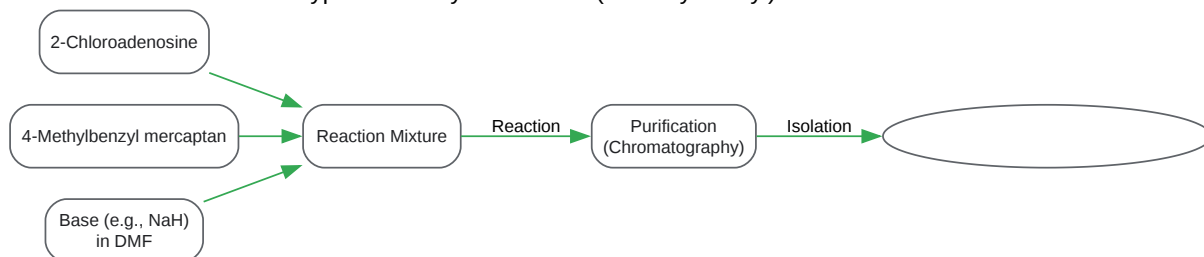
Property	Value
Molecular Formula	C <sub>18</sub> H <sub>21</sub> N <sub>5</sub> O <sub>4</sub> S
Molecular Weight	403.46 g/mol
Appearance	Solid
Purity	≥95.0%
Synonyms	(2R,3R,4S,5R)-2-[6-Amino-2-[(4-methylphenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

## Synthesis and Workflow

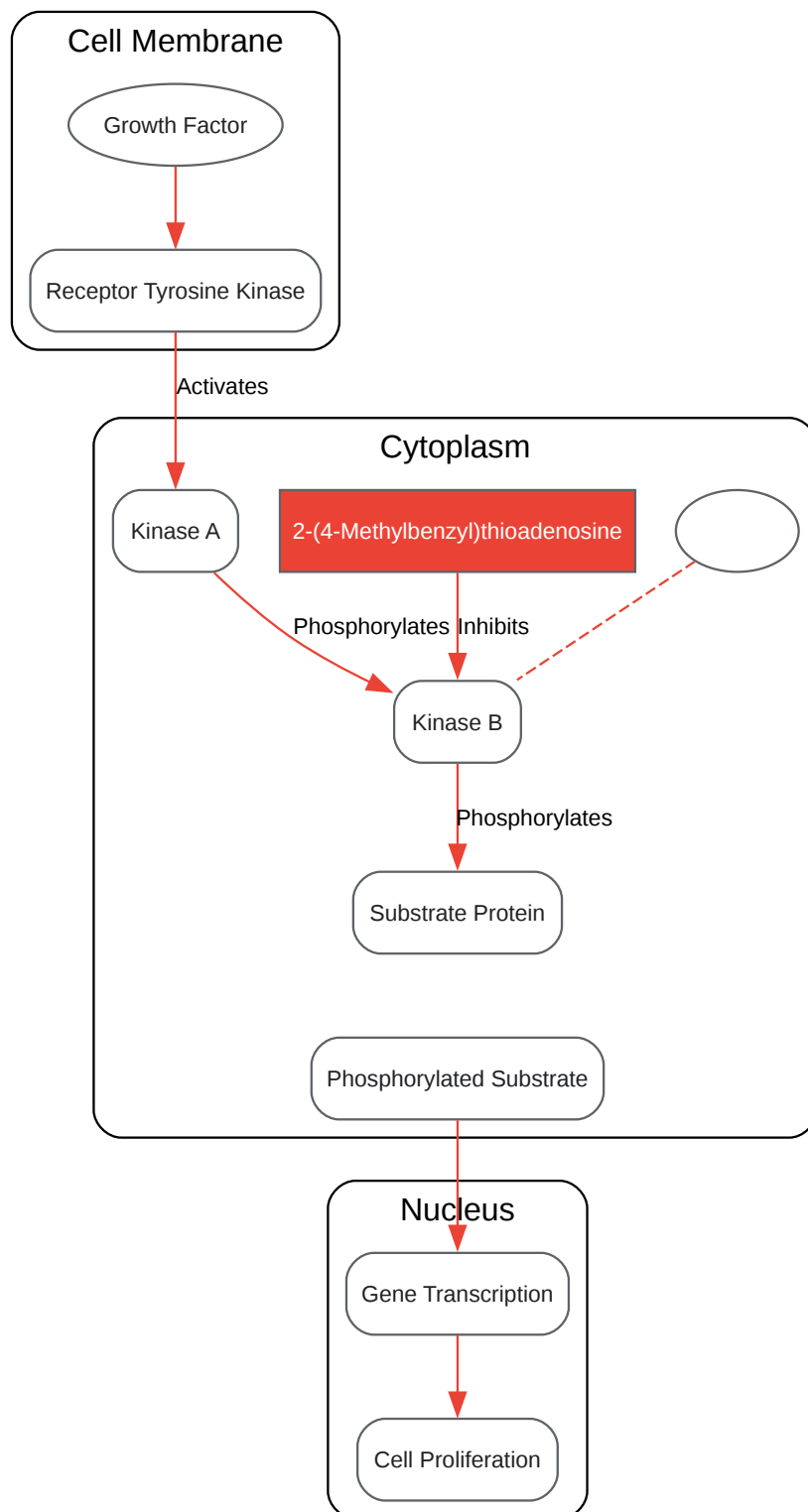
While a specific synthesis protocol for **2-(4-Methylbenzyl)thioadenosine** is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established methods for preparing 2-thio-substituted adenosine derivatives. A common approach involves the reaction of a 2-haloadenosine precursor with the appropriate thiol in the presence of a base.

## Hypothetical Synthesis Workflow

## Hypothetical Synthesis of 2-(4-Methylbenzyl)thioadenosine



## Hypothetical Mechanism: Kinase Inhibition

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## References

- 1. 2-(4-Methylbenzyl)thioadenosine - CD BioGlyco [bioglyco.com]
- 2. medchemexpress.com [medchemexpress.com]
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